5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Description
Molecular Formula and Nomenclature
Kaurenoic acid is a diterpenoid with the molecular formula C$${20}$$H$${30}$$O$$_2$$ and a molecular weight of 302.45 g/mol . Its systematic IUPAC name is (1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0$$^{1,10}$$.0$$^{4,9}$$]hexadecane-5-carboxylic acid , reflecting its tetracyclic kaurane skeleton. The compound is also known by synonyms such as ent-kaurenoic acid, kaur-16-en-18-oic acid, and kauren-19-oic acid. Its CAS registry number is 6730-83-2 .
Stereochemical Configuration and Isomerism
Kaurenoic acid belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic framework with a trans-decalin system (rings A/B) fused to a bicyclic moiety (rings C/D). The stereochemistry at positions C-1, C-4, C-5, C-9, C-10, and C-13 defines its 5β,8α,9β,10α,13α configuration. The exocyclic double bond at C-16(17) introduces rigidity, while the carboxylic acid group at C-19 contributes to its polarity.
Notably, the ent prefix indicates enantiomeric relationships with non-natural kaurane derivatives, which lack biological activity in many cases. No naturally occurring stereoisomers of kaurenoic acid have been reported, though synthetic modifications at C-15 or C-16 can yield derivatives with altered bioactivity.
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography (CCDC 887692) confirms the tetracyclic structure with bond lengths and angles consistent with ent-kaurane diterpenoids. The crystal lattice exhibits intermolecular hydrogen bonding between the carboxylic acid group (O–H···O=C) and adjacent molecules, stabilizing a chair-boat-chair-boat conformation across the four rings.
Conformational flexibility is limited due to the fused ring system, though minor torsional adjustments occur at the C-16(17) double bond and C-19 carboxyl group in solution. Nuclear Overhauser Effect (NOE) correlations in NMR studies reveal proximity between H-14 (exocyclic methylene) and H-15, confirming the Z-configuration of the double bond.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Complete $$^1$$H and $$^{13}$$C NMR assignments (CDCl$$_3$$, 300 MHz) have been achieved through 2D experiments (COSY, HSQC, HMBC):
Table 3: Key $$^1$$H and $$^{13}$$C NMR Signals
| Position | $$^1$$H δ (ppm) | Multiplicity | $$^{13}$$C δ (ppm) | Correlation (HMBC) |
|---|---|---|---|---|
| C-19 | - | - | 177.2 | H-18, H-5 |
| H-16 | 5.23 | dd (J = 6.2, 1.8 Hz) | 124.7 | C-15, C-17 |
| H-17 | 4.72 | m | 104.5 | C-16, C-20 |
| H-18 | 1.38 | s | 28.4 | C-19, C-5 |
Infrared (IR) Spectroscopy
IR spectra (KBr) show characteristic bands:
Mass Spectrometry (MS)
Electron Ionization (EI-MS) fragments include:
- m/z 302 [M]$$^+$$ (base peak)
- m/z 287 [M–CH$$_3$$]$$^+$$
- m/z 259 [M–CO$$_2$$H]$$^+$$.
Properties
IUPAC Name |
5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHGUQULKYIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6730-83-2 | |
| Record name | Kauren-19-oic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Natural Extraction from Plant Sources
Kaurenoic acid is predominantly isolated from plants in the Euphorbiaceae, Asteraceae, and Aristolochiaceae families. Extraction protocols vary by plant matrix, requiring optimization of solvents, extraction techniques, and purification steps.
Solvent-Based Extraction
Plant material is typically dried, ground, and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are used to solubilize kaurenoic acid, followed by partitioning with non-polar solvents to remove lipids and pigments. For example:
- Sunflower heads (Helianthus annuus) : Soxhlet extraction with hexane or dichloromethane yields crude ent-kaurenoic acid, which is further purified via silica gel chromatography.
- Aristolochia elegans: Methanol extraction followed by liquid-liquid partitioning with dichloromethane isolates kaurenoic acid at 0.8–1.2% dry weight.
Table 1: Representative Yields from Plant Sources
| Plant Source | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Helianthus annuus | Hexane → CH₂Cl₂ | 2.1 | 92 | |
| Aristolochia elegans | MeOH → CH₂Cl₂ | 1.0 | 85 | |
| Sphagneticola lucida | Ethyl acetate | 0.7 | 88 |
Chemical Synthesis and Structural Modification
Chemical synthesis of kaurenoic acid enables large-scale production and generation of analogs with enhanced bioactivity. Key strategies include functionalization of natural precursors and de novo synthesis.
Derivatization of Natural Precursors
Henrick and Jefferies pioneered the modification of kaurane diterpenes isolated from Ricinocarpus stylosus. Starting with kaurane 2 , they achieved:
Total Synthesis from Simple Terpenoids
Mori et al. developed a 15-step synthesis from geranylgeraniol, employing photolytic cyclization to construct the kaurane skeleton. Critical steps include:
Bioinspired Synthesis of Kaurenoic Acid Derivatives
Recent work by Barrero et al. demonstrates the conversion of ent-kaurenoic acid to pharmacologically relevant scaffolds:
- Hydrogenation : Catalytic (Pd/C) reduction of Δ¹⁶ double bond gives dihydrokaurenoic acid 7 (yield: 75%).
- Oxidative decarboxylation : Treatment with lead tetraacetate (LTA) generates olefin 9c (yield: 91%).
- Ozonolysis : Cleavage of 9c forms diketone 10 , precursor to pentacyclic methyl ketone 11 (yield: 82%).
Biotechnological and Enzymatic Approaches
Biotechnological methods leverage microbial or plant cell cultures to produce kaurenoic acid sustainably.
Heterologous Expression in Microbial Hosts
Escherichia coli engineered with ent-kaurene synthase (KS) and cytochrome P450 enzymes (e.g., CYP701A3) converts geranylgeranyl pyrophosphate (GGPP) to ent-kaurenoic acid. Key parameters:
Plant Cell Suspension Cultures
Stevia rebaudiana cell lines overexpressing ent-kaurenoic acid 13-hydroxylase produce kaurenoic acid as a steviol precursor. Elicitation with methyl jasmonate (100 µM) increases yield 3.2-fold to 340 mg/L.
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions: Kaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the biomimetic oxidation using metalloporphyrin catalysts, which mimics the oxidative metabolism of kaurenoic acid in liver microsomes . This reaction leads to the formation of dihydroxylated oxidation products.
Common Reagents and Conditions: Common reagents used in the oxidation of kaurenoic acid include metalloporphyrin catalysts, oxygen donors, and solvents such as phosphate buffer . The reaction conditions typically involve a pH of 7.4 and the presence of cofactors such as NAD+ and glucose-6-phosphate .
Major Products Formed: The major products formed from the oxidation of kaurenoic acid include dihydroxylated derivatives, which have been identified using mass spectrometry .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Kaurenoic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it exhibits significant anti-inflammatory activity in various animal models. For instance, a study demonstrated that kaurenoic acid reduced paw edema in rats induced by egg albumin and Freund's complete adjuvant, showing a dose-dependent relationship with its efficacy . The compound was found to be as potent as traditional anti-inflammatory drugs like acetylsalicylic acid (aspirin) .
2. Antimicrobial Activity
Kaurenoic acid has also shown promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or preservatives.
3. Antinociceptive Effects
The antinociceptive properties of kaurenoic acid have been evaluated through various experimental models. It was found to significantly alleviate pain responses in rodents, indicating its potential application in pain management therapies . The compound's mechanism appears to involve modulation of inflammatory pathways, which are often implicated in pain conditions.
4. Phytochemistry and Plant Growth Promotion
In agricultural applications, kaurenoic acid is recognized for its role in promoting plant growth. Studies have shown that it can enhance seed germination and root elongation in crops like tomatoes when applied as a biostimulant . This property underscores its potential use in sustainable agriculture practices.
Biotechnological Applications
1. Synthetic Biology Production
Recent advancements in synthetic biology have enabled the production of kaurenoic acid through engineered microorganisms. This method promises a sustainable approach to producing kaurenoic acid at scale while maintaining high purity levels . The study compared synthetic kaurenoic acid with commercially available forms, assessing their solubility and bioactivity, which are critical for pharmaceutical applications.
2. Drug Formulation Development
The pharmacokinetic profile of kaurenoic acid has been characterized to facilitate its incorporation into drug formulations. A study on the oral administration of kaurenoic acid revealed important pharmacokinetic parameters such as absorption rates and distribution volumes, which are essential for developing effective therapeutic agents .
Case Studies
Mechanism of Action
Kaurenoic acid is part of the ent-kaurene diterpene family, which includes compounds such as stevioside and rebaudioside A. These compounds share a similar diterpene skeleton but differ in their functional groups and biological activities .
Comparison with Similar Compounds
Continentalic Acid (ent-pimara-8(14),15-diene-19-oic acid)
- Structural Differences : Continentalic acid shares a similar carboxylic acid group at C-19 but differs in the pimarane skeleton, featuring double bonds at C-8(14) and C-15 instead of the kaurane backbone .
- Pharmacological Activity: In Vitro Anti-Arthritic Effects: Continentalic acid (5 µM) inhibits IL-6, IL-8, MMP-13, and COX-2 in human osteoarthritis chondrocytes more potently than kaurenoic acid (20 µM required for comparable effects) . In Vivo Analgesic Activity: Both compounds show similar efficacy at equivalent doses (0.97 mg/kg continentalic acid vs. 0.33 mg/kg kaurenoic acid), surpassing the parent plant extract .
Copalic Acid
- Source: Major diterpene in Copaifera langsdorffii oleoresin, distinct from kaurenoic acid in Mikania glomerata .
- Activity: Copalic acid and kaurenoic acid both exhibit antimicrobial properties, but kaurenoic acid demonstrates broader efficacy, including against Staphylococcus aureus (MIC: 0.125 mg/mL vs. 0.250 mg/mL for its epimer, ent-kaur-16-en-18-oic acid) .
Polyalthic Acid
- Derivatives: Semi-synthetic amides and esters of polyalthic acid (from Copaifera reticulata) show enhanced antifungal activity compared to kaurenoic acid derivatives. For example, polyalthic acid derivatives exhibit IC₅₀ values of 31.9–61.8 µg/mL against Trichophyton mentagrophytes, while kaurenoic acid derivatives are less potent .
Pharmacokinetic and Bioactivity Comparisons
Table 1. Key Pharmacological Properties
Table 2. Structural and Physicochemical Properties
*Predicted based on QSAR models .
Mechanistic and Therapeutic Advantages
- Anti-Inflammatory Pathways: Kaurenoic acid modulates NF-κB and PPARγ pathways, while continentalic acid shows superior COX-2 inhibition .
- Antimicrobial Scope: Kaurenoic acid derivatives (e.g., methyl esters) exhibit fungicidal activity against Colletotrichum lindemuthianum (MIC: 0.097 mM), comparable to commercial fungicides .
- Therapeutic Limitations: Kaurenoic acid’s erythrocyte lytic activity limits its antiparasitic use, though derivatives like oximes reduce this side effect while maintaining trypanocidal efficacy .
Biological Activity
Kaurenoic acid (KA), a naturally occurring diterpene primarily derived from the Copaifera genus, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of KA, supported by research findings, case studies, and data tables that illustrate its potential applications in medicine.
Chemical Structure and Properties
Kaurenoic acid is chemically classified as ent-kaur-16-en-19-oic acid. Its structure features a hydrophobic nature, which influences its solubility and bioactivity. The estimated LogP value ranges from 4.47 to 6.37, indicating its lipophilicity, which is crucial for absorption and distribution within biological systems .
1. Anti-inflammatory Effects
Kaurenoic acid exhibits significant anti-inflammatory properties through various mechanisms:
- Nrf2 Activation : KA activates the transcription factor Nrf2, which plays a critical role in cellular defense against oxidative stress and inflammation .
- Cytokine Modulation : It downregulates pro-inflammatory pathways involving Th2 cells and NF-κB, leading to reduced expression of cytokines such as TNF-α and IL-6 .
- Prostaglandin Inhibition : KA inhibits the release of prostaglandin E2 and nitric oxide production, contributing to its analgesic effects .
2. Antimicrobial Properties
Kaurenoic acid has demonstrated antimicrobial activity against various pathogens:
- Bactericidal Effects : Studies have shown that KA exhibits bactericidal activity against Streptococcus mutans, a primary agent of dental caries .
- Leishmanicidal Activity : KA triggers the NLRP12/IL-1β pathway in macrophages infected with Leishmania amazonensis, enhancing the immune response against this protozoan parasite .
3. Antitumor Activity
Research indicates that KA possesses antiproliferative effects on several cancer cell lines:
KA's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation via mechanisms involving DNA damage response pathways .
4. Analgesic Properties
Kaurenoic acid has been shown to alleviate pain in various models:
- Neuropathic Pain : In chronic constriction injury models, KA treatment resulted in increased levels of neuronal nitric oxide synthase (nNOS), suggesting enhanced nitric oxide production associated with analgesia .
- Cytokine Inhibition : The analgesic effects are also linked to the inhibition of pro-inflammatory cytokines and activation of ATP-sensitive potassium channels .
Case Studies and Research Findings
Recent studies have highlighted the multifaceted pharmacological potential of kaurenoic acid:
- A study demonstrated that KA significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential for inflammatory diseases .
- Another investigation into the safety profile of KA indicated no mutagenic effects at therapeutic concentrations, supporting its use as a safe phytochemical in medicinal applications .
Q & A
Q. What experimental methods are commonly used to isolate and quantify kaurenoic acid in plant extracts?
Kaurenoic acid is typically isolated via solvent extraction (e.g., water, chloroform, or n-hexane) followed by chromatographic techniques such as HPLC for quantification. For example, water extraction combined with chloroform distribution and HPLC quantification using 11αOH-KA as a reference standard has been validated for Aralia continentalis . Column chromatography with n-hexane and chloroform is also employed for purification, as demonstrated in Annona squamosa studies . Purity verification often uses Sigma-Aldrich standards (100% purity) for calibration .
Q. Which in vitro models are standard for assessing kaurenoic acid’s anti-inflammatory activity?
The RAW264.7 murine macrophage line stimulated with lipopolysaccharides (LPS) is a widely accepted model. Kaurenoic acid’s inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB activation in this model provides mechanistic insights into its anti-inflammatory effects . IC₅₀ values for NO inhibition (51.73 µM) and PGE2 suppression (106.09 µM) are critical benchmarks .
Q. How is kaurenoic acid’s cytotoxicity evaluated in cancer research?
Cytotoxicity is assessed using human tumor cell lines (e.g., leukemia, breast, colon) and non-tumor lines (e.g., HaCat keratinocytes). Total Growth Inhibition (TGI) values, calculated via dose-response curves, compare kaurenoic acid’s potency to controls like doxorubicin . Apoptosis induction is confirmed via ethidium bromide/acridine orange staining and comet assays .
Advanced Research Questions
Q. What methodological challenges arise when interpreting contradictory data on kaurenoic acid’s bioactivity?
Discrepancies often stem from variability in compound purity, extraction sources, and assay conditions. For instance, kaurenoic acid purity ranges from 94.26% (fermentation-derived) to 100% (Sigma-Aldridge), impacting dose-response outcomes . Batch-to-batch variability (e.g., 150.2 mg/kg average in fermentation-derived Reb M) necessitates rigorous QC protocols . Researchers should standardize sources and validate purity via LC-MS or NMR.
Q. How can Quantitative Structure-Activity Relationship (QSAR) models enhance kaurenoic acid research?
QSAR models predict biological activity by analyzing physicochemical properties like logP (octanol-water partition coefficient) and skin permeability (log Kp). These models guide topical application studies by estimating absorption and sensitization risks . Integrating QSAR with in vitro data improves target prioritization, such as identifying NF-κB or COX-2 as key anti-inflammatory targets .
Q. What strategies optimize kaurenoic acid’s bioavailability for in vivo studies?
Bioavailability challenges include poor solubility and rapid metabolism. Nanoencapsulation or lipid-based delivery systems are explored to enhance stability. In vivo models like carrageenan-induced paw edema in mice demonstrate efficacy, with kaurenoic acid reducing swelling by 34.4% at 5 hours post-induction . Pharmacokinetic studies using radiolabeled compounds are recommended for absorption/distribution profiling.
Methodological Recommendations
- Data Reproducibility : Always report kaurenoic acid’s source, purity, and extraction protocol. Batch-specific concentrations (e.g., Table 6 in ) should accompany bioactivity data.
- Assay Validation : Use multiple models (e.g., RAW264.7 macrophages and in vivo edema) to confirm anti-inflammatory mechanisms .
- Statistical Rigor : Collaborate with statisticians to design dose-response experiments and select appropriate tests (e.g., ANOVA for multi-group comparisons) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
